molecular formula C16H20N4O4S B2795697 N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 899999-11-2

N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2795697
CAS No.: 899999-11-2
M. Wt: 364.42
InChI Key: OHOYQGOVFWUBAQ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the morpholino group: This step involves the reaction of a morpholine derivative with an appropriate electrophile.

    Formation of the oxalamide linkage: This is typically done by reacting an oxalyl chloride derivative with the previously formed intermediates under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-methylisoxazol-3-yl)-N2-(2-piperidino-2-(thiophen-2-yl)ethyl)oxalamide
  • N1-(5-methylisoxazol-3-yl)-N2-(2-pyrrolidino-2-(thiophen-2-yl)ethyl)oxalamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-11-9-14(19-24-11)18-16(22)15(21)17-10-12(13-3-2-8-25-13)20-4-6-23-7-5-20/h2-3,8-9,12H,4-7,10H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOYQGOVFWUBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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